Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Overview
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is an organic compound that features a boronic ester functional group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent in the field of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoacetophenone and pinacol boronate ester.
Borylation Reaction: The borylation of 4-bromoacetophenone with pinacol boronate ester is carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).
Esterification: The resulting boronic ester is then subjected to esterification with ethyl 2-bromopropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh₃)₄, PdCl₂(dppf)
Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium perborate
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.
Phenols: Formed via oxidation of the boronic ester group.
Alcohols: Formed via reduction of the ester group.
Scientific Research Applications
Chemistry
In organic chemistry, Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is widely used as a reagent in the synthesis of complex molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals and natural products.
Biology
This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its role in forming biaryl structures is crucial in the development of molecules with therapeutic properties.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of various drug molecules. Its versatility in forming stable carbon-carbon bonds allows for the creation of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its ability to undergo cross-coupling reactions makes it a key component in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. The resulting intermediate undergoes reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent, used in similar cross-coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
Uniqueness
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. The presence of the boronic ester group allows for efficient cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.
Properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-7-20-15(19)12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSXNHNLBWPXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.